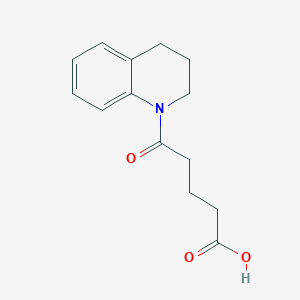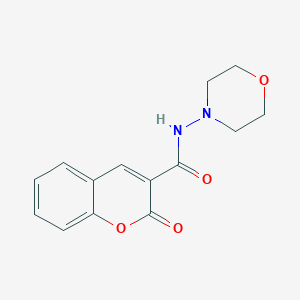![molecular formula C22H18O3 B5776402 {4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5776402.png)
{4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone, also known as HMP, is a synthetic compound that has garnered attention in the scientific community for its potential application in various fields.
作用機序
{4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone exerts its effects through multiple mechanisms, including inhibition of cell proliferation, induction of apoptosis, and protection against oxidative stress. This compound has also been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and protection against oxidative stress. This compound has also been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways. In addition, this compound has been shown to improve cognitive function and protect against neurodegeneration.
実験室実験の利点と制限
One advantage of using {4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone in lab experiments is its ability to inhibit cell proliferation and induce apoptosis, making it a potential candidate for cancer research. This compound also has the ability to protect against oxidative stress, making it a potential candidate for neuroprotection. However, one limitation of using this compound in lab experiments is its potential toxicity, which needs to be further studied.
将来の方向性
There are several future directions for {4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone research, including studying its potential application in drug development, as a fluorescent probe for imaging, and as a neuroprotective agent. Further studies are also needed to determine the potential toxicity of this compound and its mechanism of action in various biological systems.
In conclusion, this compound is a synthetic compound that has shown promising results in various fields, including cancer research, neuroprotection, and as a fluorescent probe for imaging. Its ability to inhibit cell proliferation, induce apoptosis, and protect against oxidative stress makes it a potential candidate for drug development. However, further studies are needed to determine its potential toxicity and mechanism of action in various biological systems.
合成法
{4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone is synthesized through a multi-step process that involves the reaction of p-hydroxybenzaldehyde with acetophenone, followed by the reaction of the resulting product with p-methoxyphenylboronic acid. The final product is obtained through a Suzuki-Miyaura coupling reaction.
科学的研究の応用
{4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone has been studied for its potential application in various fields, including cancer research, neuroprotection, and as a fluorescent probe for imaging. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroprotection, this compound has been shown to protect against oxidative stress and improve cognitive function. As a fluorescent probe, this compound has been used for imaging of biological systems, including live cells and tissues.
特性
IUPAC Name |
[4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O3/c1-25-21-15-17(11-14-20(21)23)8-7-16-9-12-19(13-10-16)22(24)18-5-3-2-4-6-18/h2-15,23H,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICNDRRGSLXQPV-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5776323.png)




![4-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5776349.png)
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B5776355.png)

![N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5776366.png)
![ethyl 4-amino-8-(4-chlorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5776372.png)

![3-(2-furyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5776392.png)

